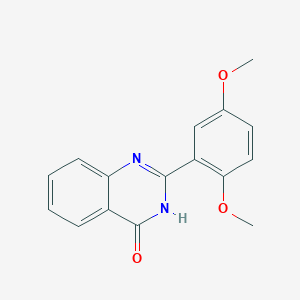![molecular formula C19H26Cl2N2O4 B8458503 (3,5-dichlorophenyl)methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate](/img/structure/B8458503.png)
(3,5-dichlorophenyl)methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-dichlorophenyl)methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C18H24Cl2N2O4 and a molecular weight of 403.3 g/mol . This compound is characterized by the presence of a dichlorobenzyl group and a piperidine ring, which is further substituted with a tert-butoxycarbonyl (Boc) protecting group and a methylamino group.
Métodos De Preparación
The synthesis of (3,5-dichlorophenyl)methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps :
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amino group on the piperidine ring. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where the piperidine nitrogen attacks the electrophilic carbon of the dichlorobenzyl chloride.
Final Coupling: The final step involves coupling the protected piperidine derivative with the appropriate carboxylate precursor under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors for better control over reaction conditions .
Análisis De Reacciones Químicas
(3,5-dichlorophenyl)methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzyl group.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Common reagents for these reactions include TFA for deprotection, and oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) for redox reactions .
Aplicaciones Científicas De Investigación
(3,5-dichlorophenyl)methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis
Mecanismo De Acción
The mechanism of action of (3,5-dichlorophenyl)methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites or allosteric sites, leading to changes in enzyme activity or receptor signaling .
Comparación Con Compuestos Similares
Similar compounds to (3,5-dichlorophenyl)methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate include:
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate in the synthesis of Niraparib, a PARP inhibitor.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Used as an intermediate in organic synthesis.
1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate: Another piperidine derivative used in various synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both dichlorobenzyl and Boc-protected piperidine moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H26Cl2N2O4 |
|---|---|
Peso molecular |
417.3 g/mol |
Nombre IUPAC |
(3,5-dichlorophenyl)methyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H26Cl2N2O4/c1-19(2,3)27-17(24)22(4)16-5-7-23(8-6-16)18(25)26-12-13-9-14(20)11-15(21)10-13/h9-11,16H,5-8,12H2,1-4H3 |
Clave InChI |
HNHGCCJUINTMGS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C1CCN(CC1)C(=O)OCC2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Carboxy-1-oxopropyl)amino]benzoic acid](/img/structure/B8458425.png)
![Ethyl 5-fluoro-1-[2-(pyridin-3-yl)ethyl]-1H-indole-2-carboxylate](/img/structure/B8458430.png)



![1-[3-(trifluoromethyl)phenyl]-1H-indole-2-carboxylic acid](/img/structure/B8458455.png)


![4-{[(3-Chlorophenyl)methyl]sulfanyl}pyridine](/img/structure/B8458474.png)





